N-(2-chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
N-(2-chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a structurally complex acetamide derivative characterized by a 4,6-dimethyl-2-oxo-1,2-dihydropyridine core substituted with a 3,4-dimethoxybenzenesulfonyl group at position 2. The compound’s design suggests applications in medicinal chemistry, leveraging the dihydropyridinone scaffold’s conformational flexibility and the sulfonyl group’s electron-withdrawing properties for targeted interactions .
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O6S/c1-13-9-14(2)27(12-21(28)26-18-7-5-15(25)10-17(18)24)23(29)22(13)34(30,31)16-6-8-19(32-3)20(11-16)33-4/h5-11H,12H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKKXLDXNXTJRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=C(C=C2)F)Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the chloro-fluorophenyl intermediate, followed by the introduction of the dimethoxybenzenesulfonyl group through sulfonylation reactions. The final step often involves the formation of the acetamide linkage under controlled conditions, such as using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to monitor the product’s consistency.
Chemical Reactions Analysis
Types of Reactions
“N-(2-chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, “N-(2-chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide” may be studied for its potential as a biochemical probe or as a lead compound in drug discovery.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as acting as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of “N-(2-chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Dihydropyridine vs. Dihydropyrazole Cores
The target compound’s dihydropyridinone core (4,6-dimethyl-2-oxo-1,2-dihydropyridine) offers partial aromaticity and keto-enol tautomerism, which may enhance binding to enzymes or receptors requiring planar recognition sites.
Sulfonyl and Halogenated Aryl Groups
- The 3,4-dimethoxybenzenesulfonyl group in the target compound provides electron-donating methoxy substituents, which may stabilize charge-transfer interactions or participate in hydrogen bonding via sulfonyl oxygen atoms. This contrasts with the 4-fluorophenylsulfonyl group in , where electron-withdrawing fluorine atoms could enhance electrophilicity .
- The 2-chloro-4-fluorophenyl acetamide chain in the target compound combines halogens at meta and para positions, balancing lipophilicity and steric bulk.
Hydrogen Bonding and Crystal Packing
The dihydropyridinone core’s carbonyl oxygen and the acetamide NH group in the target compound are likely hydrogen-bond donors/acceptors. Similar to the R22(10) dimerization observed in ’s dihydropyrazole analogue, the target compound may form intermolecular hydrogen bonds, influencing solubility and crystallization behavior .
Pharmacological and Physicochemical Implications
- Lipophilicity : The 3,4-dimethoxybenzenesulfonyl group may increase solubility compared to the dichlorophenyl analogues (), but the chloro-fluorophenyl chain could counterbalance this by enhancing membrane permeability.
- Bioisosteric Potential: The dihydropyridinone scaffold in the target compound and DM-11 () may serve as bioisosteres for pyridine or quinoline derivatives, modulating metabolic stability .
Biological Activity
N-(2-chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chlorofluorophenyl group : This moiety often enhances the lipophilicity and biological activity of compounds.
- Dihydropyridine core : Known for its role in various pharmacological activities, including calcium channel blocking.
- Sulfonamide linkage : Typically associated with antibacterial properties.
Molecular Formula
The molecular formula for this compound is .
Research indicates that the biological activity of this compound may involve:
- Inhibition of Enzyme Activity : The compound has shown potential as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known for their role in cancer therapy by altering gene expression and promoting apoptosis in cancer cells.
- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant antiproliferative effects against various cancer cell lines. It may induce cell cycle arrest and apoptosis through multiple pathways.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent inhibitory effects on tumor cell lines. For instance:
- IC50 Values : The compound showed an IC50 value of approximately 1.30 μM against HepG2 liver cancer cells, indicating strong antiproliferative activity compared to established HDAC inhibitors like SAHA (17.25 μM) .
In Vivo Studies
In vivo studies using xenograft models have revealed that the compound can significantly inhibit tumor growth:
- Tumor Growth Inhibition (TGI) : The TGI was recorded at 48.89%, suggesting effective antitumor properties when administered in therapeutic doses .
Case Studies
- Case Study on HepG2 Cells :
- Combination Therapy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
